2-(2-bromophenyl)-4,5-dimethyl-1H-imidazole
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Overview
Description
2-(2-Bromophenyl)-4,5-dimethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromophenyl group and two methyl groups on the imidazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-4,5-dimethyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and acetone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-bromobenzaldehyde and acetone in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate undergoes cyclization in the presence of ammonium acetate to form the imidazole ring.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4,5-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products
Substitution: Formation of 2-(2-aminophenyl)-4,5-dimethyl-1H-imidazole.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-phenyl-4,5-dimethyl-1H-imidazole.
Scientific Research Applications
2-(2-Bromophenyl)-4,5-dimethyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4,5-dimethyl-1H-imidazole
- 2-(2-Fluorophenyl)-4,5-dimethyl-1H-imidazole
- 2-(2-Iodophenyl)-4,5-dimethyl-1H-imidazole
Uniqueness
The presence of the bromine atom in 2-(2-bromophenyl)-4,5-dimethyl-1H-imidazole imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrN2 |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4,5-dimethyl-1H-imidazole |
InChI |
InChI=1S/C11H11BrN2/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
YKEPAHGTTGODJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
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